

Krypton-85 vs. CFCs as tracers for young water

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Krypton-85*

Cat. No.: *B077114*

[Get Quote](#)

A Comparative Guide to **Krypton-85** and CFCs as Tracers for Young Water

Introduction

The accurate dating of "young" groundwater—water recharged within the last 60 years—is crucial for understanding hydrological systems, managing water resources, and assessing the vulnerability of aquifers to contamination.^{[1][2][3]} Among the most effective tools for this purpose are environmental tracers, substances whose concentrations in the atmosphere have changed over time in a well-documented manner. This signature is transferred to groundwater during recharge, providing a time-stamp of when the water was last in contact with the atmosphere.^{[2][4]}

This guide provides an objective comparison of two widely used sets of tracers: **Krypton-85** (⁸⁵Kr), a radioactive noble gas, and Chlorofluorocarbons (CFCs), a group of synthetic organic compounds. While both can be used to date young groundwater, they have distinct properties, advantages, and limitations that make them suitable for different hydrogeological settings and research objectives.^[5] This document outlines their performance, details the experimental protocols for their use, and presents quantitative data to aid researchers in selecting the appropriate tracer for their studies.

Data Presentation: A Quantitative Comparison

The fundamental differences between **Krypton-85** and Chlorofluorocarbons as groundwater tracers are summarized below.

Feature	Krypton-85 (^{85}Kr)	Chlorofluorocarbons (CFCs)
Tracer Type	Radioactive isotope of a noble gas. [6]	Anthropogenic synthetic organic compounds (e.g., CFC-11, CFC-12, CFC-113). [7] [8]
Primary Source	Nuclear fuel reprocessing and nuclear weapons testing. [4] [6]	Industrial manufacturing for use as refrigerants, aerosol propellants, and solvents. [7] [8]
Half-Life / Residence Time	Half-life of 10.76 years. [4] [6]	Long atmospheric residence times (e.g., CFC-11: 44 years, CFC-12: 180 years). [9]
Atmospheric Input Function	Steadily increasing atmospheric concentration since the 1950s. [4] [10]	Increased from the 1940s, peaked in the late 1980s/early 1990s, and now declining due to the Montreal Protocol. [2] [7]
Effective Age Range	Approximately 5 to 50 years. [10]	Waters recharged from the 1940s to the late 1990s. Declining concentrations create ambiguity for post-2000 recharge.
Geochemical Behavior	Chemically inert; does not interact with aquifer materials. [4] [5] [6]	Can be affected by sorption onto organic matter. [2] [9] CFC-11 can undergo microbial degradation in anaerobic (low oxygen) environments.
Contamination Potential	Very low. As a noble gas, it is not subject to industrial or microbial contamination. [4] [5]	High. Susceptible to contamination from urban and industrial sources, landfills, and sampling equipment. [1] [3] [9] [11]
Sample Volume Required	Large: typically 100 to 250 liters of water. [5] [6]	Small: typically collected in 125 mL glass bottles or similar

		containers.[12]
Analytical Method	Low-level beta counting or Atom Trap Trace Analysis (ATTA).[6][13]	Purge-and-trap gas chromatography with an electron capture detector (GC-ECD).[1]
Analytical Complexity	High. Requires specialized equipment and expertise; few labs worldwide can perform the analysis.[5][6]	Moderate. More widely available, rapid, and cost-effective compared to radio-isotope methods.[1][2]
Key Limitations	Difficult and time-consuming sample collection; complex analysis.[5][6]	High susceptibility to contamination; degradation in anaerobic waters; ambiguous ages for very recent recharge.[2][3][9]

Experimental Protocols

The methodologies for sampling and analyzing ^{85}Kr and CFCs differ significantly due to their distinct chemical properties and concentrations in water.

Krypton-85 (^{85}Kr) Methodology

The primary challenge in using ^{85}Kr is the need to extract a sufficient quantity of dissolved krypton gas from a very large volume of water.[5][6]

1. Sample Collection and Degassing:

- Conventional Method: Requires pumping a large volume of water (100-250 liters) to the surface.[6] The water is then passed through a gas extraction system where dissolved gases are stripped. This method risks disturbing the natural flow field of the aquifer.[10]
- In-situ Method: A newer approach uses membrane contactors lowered directly into the well. [10] Groundwater flows past the membranes, and dissolved gases diffuse across into a collection line that runs to the surface. This quasi-passive method minimizes disturbance to the aquifer and allows for depth-specific sampling.[10]

- Bulk Sampling: An alternative involves collecting 20L of water in pre-evacuated propane bottles, which are then sent to a lab for automated gas extraction.[14]

2. Gas Purification and Analysis:

- The collected bulk gas sample (a mixture of nitrogen, oxygen, argon, krypton, etc.) is processed in the laboratory.
- A combination of cryogenic distillation and gas chromatography is used to separate and purify the krypton fraction from the other gases.[15]
- The activity of ^{85}Kr is measured using one of two primary techniques:
 - Low-Level Beta Counting: The purified krypton gas is placed in a miniature proportional counter to measure the beta decay of ^{85}Kr .[6][16]
 - Atom Trap Trace Analysis (ATTA): A modern, highly sensitive laser-based technique that selectively traps and counts individual ^{85}Kr atoms.[13] This method is becoming the standard for radiokrypton dating.[13][14]

3. Age Calculation:

- The measured ^{85}Kr activity in the sample is compared to the known historical atmospheric concentration curve.
- By accounting for radioactive decay since the time of recharge, the water's "age" (mean residence time) can be determined.[6]

Chlorofluorocarbons (CFCs) Methodology

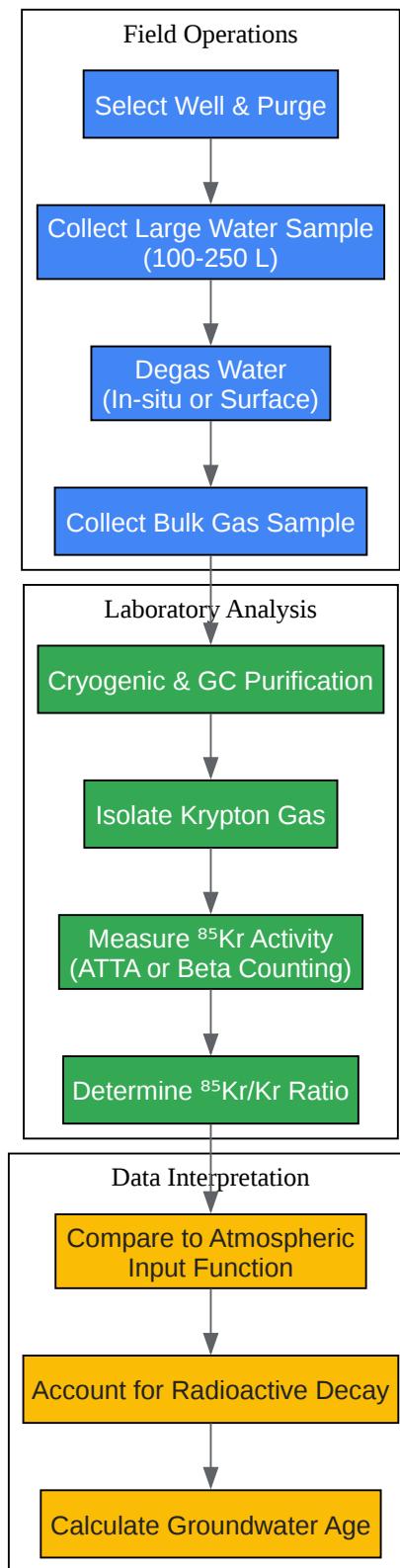
CFC analysis requires smaller water volumes but demands extremely strict protocols to prevent contamination.[1][2]

1. Sample Collection:

- Contamination Avoidance: All sampling equipment, including pumps and tubing, must be free of materials that could leach CFCs.[1] It is crucial to purge the well thoroughly before sampling.[12]

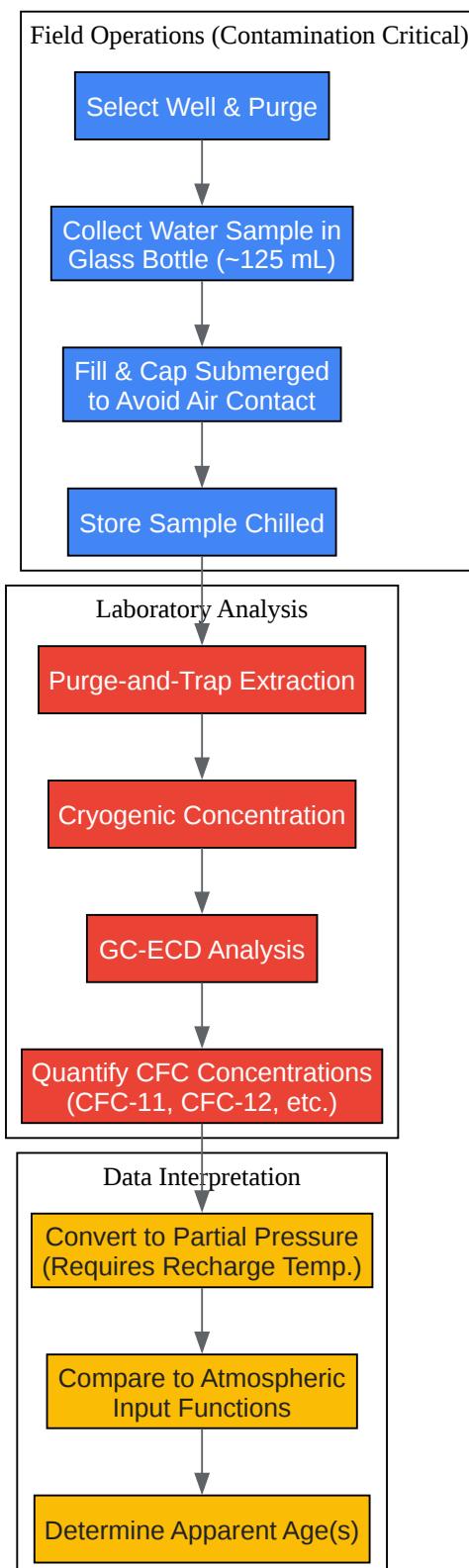
- **Sample Vessels:** Water samples are typically collected in 125 mL clear glass bottles with aluminum foil-lined caps or in copper tubes.[12][17] Archival samples for long-term storage may be collected in flame-sealed borosilicate glass ampoules.[12][18]
- **Filling Procedure:** To prevent contact with ambient air, which contains high concentrations of CFCs, bottles are filled and capped while fully submerged in a beaker of the sample water. [12] Care must be taken to ensure no air bubbles are trapped inside.

2. Laboratory Analysis:

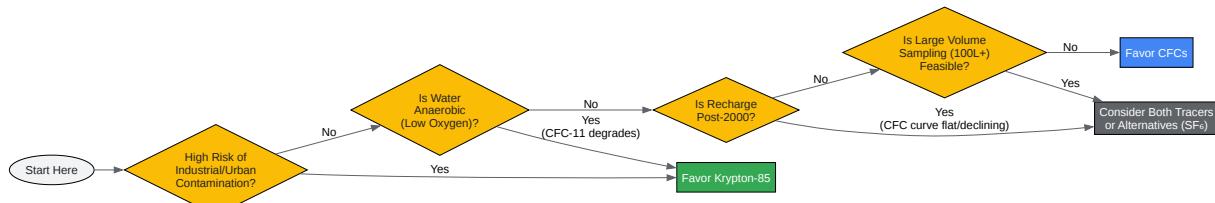

- **Purge-and-Trap:** The core of CFC analysis is a purge-and-trap system connected to a gas chromatograph (GC) with an electron capture detector (ECD).[18][19]
- A known volume of sample water is introduced into a stripping cell.
- An inert gas (like nitrogen) is bubbled through the water, stripping the dissolved CFCs from the liquid phase.
- The gas stream then passes through a cold trap, where the CFCs are frozen and concentrated.
- The trap is rapidly heated, releasing the concentrated CFCs into the GC, which separates the different compounds (CFC-11, CFC-12, CFC-113).
- The ECD, which is highly sensitive to halogenated compounds, detects and quantifies the amount of each CFC. The analytical precision is typically around $\pm 3\text{-}5\%$.[9][19]

3. Age Calculation:

- The measured CFC concentrations in the water are converted to equivalent atmospheric partial pressures using Henry's Law, which requires an accurate estimate of the recharge temperature and elevation.[7][20]
- These calculated partial pressures are then compared to the known historical atmospheric concentration curves for each CFC to determine the recharge date.[2][7]


Visualizations

Experimental and Logical Workflows


[Click to download full resolution via product page](#)

Caption: Experimental workflow for dating groundwater using **Krypton-85**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for dating groundwater using CFCs.

[Click to download full resolution via product page](#)

Caption: Logical decision tree for selecting between ^{85}Kr and CFC tracers.

Conclusion

Krypton-85 and CFCs are both powerful tracers for dating young groundwater, but they are not interchangeable.

Krypton-85 stands out as an ideal tracer from a geochemical perspective.^[6] Its inert nature makes it immune to contamination and degradation, and its steadily increasing atmospheric input function provides unambiguous age estimates.^{[4][5]} However, its practical application is severely limited by the logistical challenges of collecting very large water samples and the high complexity and cost of analysis.^{[5][6]}

CFCs offer significant practical advantages, including smaller sample volumes and faster, more accessible analysis.^{[1][2]} The ability to measure multiple CFC compounds can help validate results. However, their utility is compromised by a high susceptibility to contamination from various sources, which can lead to erroneously old ages.^{[2][9]} Furthermore, the degradation of CFC-11 in anaerobic environments and the flattening and decline of atmospheric

concentrations post-Montreal Protocol introduce significant uncertainties, especially for waters recharged after the late 1990s.

Ultimately, the choice of tracer depends on the specific research question and the characteristics of the study site. In environments with a high risk of contamination or with anaerobic conditions, ⁸⁵Kr is the more robust option, provided the logistical challenges can be overcome. For broad-scale reconnaissance in pristine environments, CFCs can be a cost-effective tool. For the most reliable results, especially in complex systems, a multi-tracer approach that combines ⁸⁵Kr, CFCs, and other tracers like tritium/helium-3 (³H/³He) and sulfur hexafluoride (SF₆) is highly recommended.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 5. Ideo.columbia.edu [Ideo.columbia.edu]
- 6. CFCs [Ideo.columbia.edu]
- 7. Eawag - Swiss Federal Institute of Aquatic Science and Technology - Eawag [eawag.ch]
- 8. Live Science Update: CFCs, Unintentional Ocean Tracers - NOAA/AOML [aoml.noaa.gov]
- 9. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. USGS Groundwater Dating Lab [water.usgs.gov]
- 13. anl.gov [anl.gov]

- 14. Groundwater sampling for radiokrypton and radioargon made easy – Groundwater Management [research.csiro.au]
- 15. researchgate.net [researchgate.net]
- 16. Application of krypton-85 in groundwater dating [inis.iaea.org]
- 17. eawag.ch [eawag.ch]
- 18. USGS Groundwater Dating Lab [water.usgs.gov]
- 19. Experimental Evaluation of an Analytical Method for Chlorofluorocarbons (CFCs) in Air and Water Using Gas Chromatography [kseeg.org]
- 20. Chapter 3. Principles of chlorofluorocarbon dating [inis.iaea.org]
- To cite this document: BenchChem. [Krypton-85 vs. CFCs as tracers for young water]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077114#krypton-85-vs-cfcs-as-tracers-for-young-water\]](https://www.benchchem.com/product/b077114#krypton-85-vs-cfcs-as-tracers-for-young-water)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com